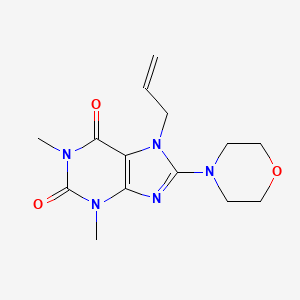
N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phényl)-3-méthoxy-1-méthyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a pyrazole ring, and a carbamoyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde.
Condensation Reaction: The primary amine reacts with the aldehyde to form an imidazole-substituted benzaldehyde derivative.
Carbonylation: The resulting compound undergoes carbonylation to introduce the carboxamide group.
Methylation: Methylation of the pyrazole ring is achieved using methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Processing: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reagent addition is maintained.
Catalysis: Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Safety Measures: Industrial synthesis requires stringent safety protocols due to the handling of hazardous chemicals and the potential for exothermic reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, involving the replacement of a functional group with another nucleophile.
Condensation: Condensation reactions are used to form the imidazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Alkyl halides, amines, and alcohols.
Condensation: Acid catalysts, heat, and pressure.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Amides, esters, and ethers.
Condensation Products: Imidazoles, pyrazoles, and benzaldehydes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents can influence their action in different environments .
Comparaison Avec Des Composés Similaires
Imidazole Derivatives: Compounds containing imidazole rings, such as clemizole and omeprazole.
Pyrazole Derivatives: Compounds containing pyrazole rings, such as celecoxib and rimonabant.
Carbamoyl Compounds: Compounds with carbamoyl groups, such as acetaminophen and carbamazepine.
Uniqueness: N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of imidazole, pyrazole, and carbamoyl groups, which allows for diverse chemical reactivity and biological activity.
This compound represents a valuable tool in scientific research and industrial applications, offering a versatile platform for the development of new materials and therapeutics.
Propriétés
IUPAC Name |
N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWOZLSKMTGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2482599.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)
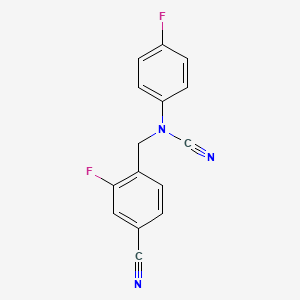
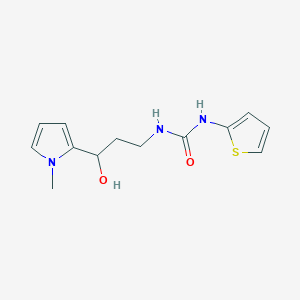
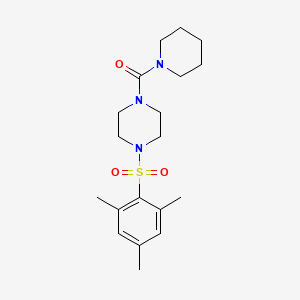
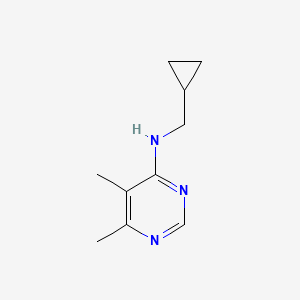
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)

![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2482615.png)

